N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide
CAS No.: 303151-02-2
Cat. No.: VC6057146
Molecular Formula: C24H23Cl2N3O
Molecular Weight: 440.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303151-02-2 |
|---|---|
| Molecular Formula | C24H23Cl2N3O |
| Molecular Weight | 440.37 |
| IUPAC Name | N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide |
| Standard InChI | InChI=1S/C24H23Cl2N3O/c25-19-6-11-22(23(26)16-19)24(30)27-20-7-9-21(10-8-20)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,27,30) |
| Standard InChI Key | NARIGROMDNDMDJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Introduction
Chemical Characterization and Structural Features
Molecular Identity
The compound’s IUPAC name, N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide, reflects its intricate architecture. Key features include:
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A benzylpiperazine group contributing to potential receptor-binding activity.
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A 2,4-dichlorobenzamide moiety associated with hydrophobic interactions and metabolic stability.
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A para-substituted phenyl bridge connecting these subunits, optimizing spatial orientation for target engagement.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 440.4 g/mol |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
| Topological Polar Surface Area | 49.8 Ų |
The dichlorobenzamide group enhances lipophilicity, potentially improving membrane permeability—a critical factor for CNS penetration or antimicrobial activity .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Preparation of 4-(4-Benzylpiperazin-1-yl)aniline: Achieved via nucleophilic substitution between 4-fluoroaniline and benzylpiperazine under basic conditions.
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Amidation with 2,4-Dichlorobenzoyl Chloride: The aniline intermediate reacts with 2,4-dichlorobenzoyl chloride in dichloromethane, catalyzed by triethylamine to yield the final product.
Critical Reaction Parameters:
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Temperature control (0–25°C) to minimize side reactions.
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Purification via column chromatography or recrystallization to achieve >95% purity.
Industrial-Scale Considerations
Large-scale production may employ continuous-flow reactors to enhance yield and reduce reaction times. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure batch consistency—a necessity for pharmaceutical applications .
Hypothetical Biological Activity and Mechanisms
Table 2: Comparative Activity of Piperazine Derivatives
| Compound Class | Target Enzyme | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazinone-piperazine | DNA gyrase (MTB) | 0.5–2.0 μg/mL |
| Dichlorobenzamide-piperazine | Oxidoreductase (Hypothetical) | Not determined |
CNS-Targeting Effects
The benzylpiperazine moiety is a hallmark of serotonin and dopamine receptor modulators. For instance, analogous compounds exhibit affinity for 5-HT and D receptors, implicating potential antidepressant or antipsychotic applications . Molecular docking studies hypothesize that the dichlorobenzamide group may stabilize receptor-ligand interactions through hydrophobic binding pockets.
Future Research Directions
Target Validation Studies
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Enzymatic Assays: Screen against bacterial oxidoreductases and human topoisomerases to identify primary targets.
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Receptor Binding Profiling: Radioligand displacement assays using 5-HT and D receptor preparations.
Structural Optimization
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Electron-Withdrawing Group Substitution: Replace chlorine atoms with fluorine to modulate electronic effects and bioavailability.
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Heterocyclic Modifications: Introduce pyridine or thiazole rings to explore synergistic interactions.
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